molecular formula C20H25N3O3 B5604380 (3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5604380
M. Wt: 355.4 g/mol
InChI Key: PNYZTQOVDOROBT-ZWKOTPCHSA-N
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Description

(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.18959167 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis Techniques: Research on imidazo[1,5-a]pyridines, which share the imidazole ring present in the compound of interest, demonstrates advancements in one-pot synthesis techniques. These methods facilitate the introduction of various substituents, highlighting the compound's potential for tailored synthesis and functionalization for specific research applications (Crawforth & Paoletti, 2009).
  • Structural Investigation of Organometallic Esters: Studies on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which incorporate elements of the structure of interest, emphasize the significance of structural investigations. These studies explore the physicochemical properties and interactions with metal centers, suggesting potential applications in materials science and coordination chemistry (Tzimopoulos et al., 2010).

Medicinal Chemistry and Drug Design

  • Integrin Inhibition for Therapeutic Applications: A study on nonpeptidic αvβ6 integrin inhibitors highlights the potential of compounds with similar structural features for the development of therapeutic agents, particularly for the treatment of idiopathic pulmonary fibrosis. The research outlines the process of achieving high affinity and selectivity for the αvβ6 integrin, which could be relevant for designing drugs based on the compound of interest (Procopiou et al., 2018).

Photophysical and Coordination Properties

  • Photophysical Properties and Metal Coordination: The synthesis and structural investigation of complexes involving imidazole and pyridine carboxylic acids shed light on the impact of coordination to metal centers on photophysical properties. Such research underscores the potential for developing novel luminescent materials or sensors based on the structural framework of the compound (Mundwiler et al., 2004).

Catalysis and Organic Synthesis

  • Organocatalysis in Green Chemistry: The use of pyridine-2-carboxlic acid for the solvent-free synthesis of imidazole derivatives showcases the role of similar compounds in promoting efficient and environmentally friendly synthesis pathways. Such research indicates the compound's potential application in catalysis and organic synthesis, contributing to the development of green chemistry practices (Pervaiz et al., 2020).

Properties

IUPAC Name

(3S,4R)-1-[4-(2-methylimidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14-6-3-4-7-16(14)17-12-23(13-18(17)20(25)26)19(24)8-5-10-22-11-9-21-15(22)2/h3-4,6-7,9,11,17-18H,5,8,10,12-13H2,1-2H3,(H,25,26)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYZTQOVDOROBT-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)CCCN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)CCCN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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